molecular formula C19H27NO2S B12510502 2-(11-Mercaptoundecyl)isoindoline-1,3-dione

2-(11-Mercaptoundecyl)isoindoline-1,3-dione

Cat. No.: B12510502
M. Wt: 333.5 g/mol
InChI Key: NNGOZISPIWBXDY-UHFFFAOYSA-N
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Description

2-(11-Mercaptoundecyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antibacterial effects . The presence of a mercaptoundecyl group adds unique properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phthalic anhydride with 11-mercaptoundecylamine under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(11-Mercaptoundecyl)isoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(11-Mercaptoundecyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The mercaptoundecyl group can participate in thiol-disulfide exchange reactions, while the isoindoline-1,3-dione moiety can undergo nucleophilic substitution and reduction reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, amines, and various substituted isoindoline-1,3-dione derivatives. These products can have different biological activities and applications depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(11-Mercaptoundecyl)isoindoline-1,3-dione is unique due to the presence of the mercaptoundecyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H27NO2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(11-sulfanylundecyl)isoindole-1,3-dione

InChI

InChI=1S/C19H27NO2S/c21-18-16-12-8-9-13-17(16)19(22)20(18)14-10-6-4-2-1-3-5-7-11-15-23/h8-9,12-13,23H,1-7,10-11,14-15H2

InChI Key

NNGOZISPIWBXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCS

Origin of Product

United States

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